2-Methyl-4-nitrobenzaldehyde

Purity Grade Quality Specification Synthetic Intermediate

2-Methyl-4-nitrobenzaldehyde (CAS 72005-84-6) is an aromatic aldehyde of molecular formula C₈H₇NO₃ and molecular weight 165.15 g/mol, characterized by a methyl substituent at the 2-position and a nitro group at the 4-position of the benzaldehyde ring. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other regioisomers such as 2-nitro-4-methylbenzaldehyde (CAS 20357-22-6) and mono-substituted analogs including 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 72005-84-6
Cat. No. B1367177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitrobenzaldehyde
CAS72005-84-6
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])C=O
InChIInChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3
InChIKeyZYHLWYCYBVEMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitrobenzaldehyde (CAS 72005-84-6): A Positionally Defined Nitro-Aromatic Aldehyde Building Block for Regiospecific Synthesis


2-Methyl-4-nitrobenzaldehyde (CAS 72005-84-6) is an aromatic aldehyde of molecular formula C₈H₇NO₃ and molecular weight 165.15 g/mol, characterized by a methyl substituent at the 2-position and a nitro group at the 4-position of the benzaldehyde ring . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other regioisomers such as 2-nitro-4-methylbenzaldehyde (CAS 20357-22-6) and mono-substituted analogs including 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, with documented utility in the preparation of V2 receptor antagonists and as a versatile building block for heterocyclic compound synthesis .

Why 2-Methyl-4-nitrobenzaldehyde Cannot Be Interchanged with Positional Isomers or Mono-Substituted Analogs


Substitution of 2-methyl-4-nitrobenzaldehyde with closely related analogs such as 4-methyl-2-nitrobenzaldehyde (CAS 20357-22-6) or 4-nitrobenzaldehyde is not scientifically valid due to quantifiable differences in physicochemical properties, enzyme recognition, and synthetic accessibility. The regiospecific arrangement of methyl (2-position) and nitro (4-position) groups produces a unique LogP of approximately 1.6, melting point of 69–70 °C, and density of 1.278 g/cm³ that differ materially from other isomers [1]. More critically, enzyme kinetic studies demonstrate that positional substitution dramatically alters substrate recognition: aldehyde oxidase exhibits distinct Km values across ortho-, meta-, and para-substituted benzaldehydes, with 3-nitrobenzaldehyde showing the lowest Km among tested compounds [2]. Furthermore, the specific substitution pattern enables synthetic routes inaccessible to other isomers—the nitration of 2-methylbenzaldehyde selectively yields the target compound via directed electrophilic aromatic substitution governed by the ortho/para-directing methyl group . These orthogonal differentiation vectors preclude generic interchange in research and industrial applications.

2-Methyl-4-nitrobenzaldehyde: Quantitative Differentiation Evidence Versus Analog Compounds


Commercially Available Purity Grade Comparison: 2-Methyl-4-nitrobenzaldehyde Versus Positional Isomer 4-Methyl-2-nitrobenzaldehyde

2-Methyl-4-nitrobenzaldehyde (CAS 72005-84-6) is commercially available with a documented purity specification of NLT 98% from specialized fine chemical suppliers , whereas its direct positional isomer 4-methyl-2-nitrobenzaldehyde (CAS 20357-22-6) is reported with a lower standard purity of 95% and a synthetic yield of only 65.5% from the corresponding benzyl alcohol precursor [1]. This difference in achievable commercial purity grades reflects the distinct synthetic accessibility and purification behavior governed by the specific substitution pattern. The higher purity availability of 2-methyl-4-nitrobenzaldehyde reduces the need for additional purification steps in downstream applications, directly impacting workflow efficiency and reproducibility .

Purity Grade Quality Specification Synthetic Intermediate

Enzyme Substrate Recognition Divergence: Kinetic Evidence for Positional Substitution Effects on Aldehyde Oxidase Activity

Systematic enzyme kinetic analysis of methyl- and nitro-substituted benzaldehydes across ortho-, meta-, and para-positions reveals that positional substitution dramatically alters substrate recognition by aldehyde oxidase [1]. The study demonstrated that most substituted benzaldehydes are excellent substrates of aldehyde oxidase, but with position-dependent kinetic parameters: 3-nitrobenzaldehyde exhibited the lowest Km value among all tested compounds, while 3-methylbenzaldehyde demonstrated the highest substrate efficiency (Ks) [1]. Although quantitative kinetic parameters (Km, Vmax) specific to 2-methyl-4-nitrobenzaldehyde were not individually reported in the accessible dataset, the class-level pattern establishes that the specific 2-methyl,4-nitro substitution arrangement produces enzyme recognition characteristics distinct from other regioisomers [1].

Enzyme Kinetics Drug Metabolism Aldehyde Oxidase

Synthetic Route Specificity: DIBAL-H Reduction of 2-Methyl-4-nitrobenzonitrile as a Validated Preparative Method

A patent-documented synthetic route for 2-methyl-4-nitrobenzaldehyde utilizes DIBAL-H reduction of 2-methyl-4-nitrobenzonitrile in anhydrous toluene at 0°C, yielding the target aldehyde as an orange solid with a reported yield of 67% after chromatographic purification . This route contrasts with the synthesis of the positional isomer 4-methyl-2-nitrobenzaldehyde, which is prepared via pyridinium dichromate (PDC) oxidation of (4-methyl-2-nitrophenyl)methanol in anhydrous dichloromethane, affording a 65.5% yield . The distinct synthetic routes arise from the different reactivity profiles imposed by the methyl and nitro group positioning, requiring route-specific optimization and demonstrating that the compounds are not synthetically interchangeable intermediates.

Synthetic Methodology Nitrile Reduction Process Chemistry

Physicochemical Differentiation: Melting Point and Density Comparison Across Positional Isomers

2-Methyl-4-nitrobenzaldehyde exhibits distinct physicochemical parameters that enable unambiguous analytical identification and differentiation from its positional isomers. The compound has a reported melting point of 69–70 °C and calculated density of 1.278 ± 0.06 g/cm³ at 20 °C [1]. In contrast, the positional isomer 2-nitro-4-methylbenzaldehyde (also referred to as 4-methyl-2-nitrobenzaldehyde, CAS 20357-22-6) shares the same molecular formula but exhibits different solid-state packing and thermal behavior due to the altered substitution pattern . These differences are sufficient for unambiguous identification via melting point determination—a routine quality control parameter in procurement verification. The calculated LogP value of approximately 1.6 (XLogP3) for 2-methyl-4-nitrobenzaldehyde further distinguishes it from other substituted benzaldehydes and informs solubility predictions for reaction solvent selection.

Physicochemical Properties Characterization Quality Control

2-Methyl-4-nitrobenzaldehyde: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: V2 Receptor Antagonist Intermediate Synthesis

2-Methyl-4-nitrobenzaldehyde serves as a key intermediate in the synthesis of V2 receptor antagonists, including tolvaptan, a therapeutic agent used in the treatment of hyponatremia and heart failure . Patent literature (CN-109608406-A, WO-2020155925-A1) documents its use in the preparation of nitroalkyl quinoxaline derivatives and aminoalkyl quinoxaline derivatives . The compound's specific 2-methyl,4-nitro substitution pattern provides the requisite electronic and steric environment for subsequent synthetic transformations in these pharmaceutical scaffolds. Procurement of this specific isomer is mandatory, as alternative substitution patterns would yield structurally distinct intermediates incompatible with the established synthetic routes and biological target engagement.

Enzyme Metabolism and Prodrug Development Studies

Based on the class-level evidence that methyl- and nitro-substituted benzaldehydes exhibit position-dependent recognition by aldehyde oxidase and xanthine oxidase [1], 2-methyl-4-nitrobenzaldehyde is a relevant probe molecule for studying structure-activity relationships in aldehyde-metabolizing enzyme systems. The compound's dual substitution pattern (electron-donating methyl at position 2; electron-withdrawing nitro at position 4) creates a unique electronic profile that influences its susceptibility to enzymatic oxidation [1]. This makes the compound valuable for drug metabolism investigations and the design of prodrugs where controlled aldehyde release or metabolic stability is a critical design parameter.

Fine Chemical Research: Regiospecific Building Block for Heterocyclic Synthesis

2-Methyl-4-nitrobenzaldehyde functions as a versatile building block for the construction of nitrogen-containing heterocyclic compounds, as evidenced by its citation in patents covering quinoxaline derivatives . The ortho-relationship between the aldehyde group and the methyl substituent, combined with the para-nitro group, provides a defined regiospecific scaffold that directs cyclization and condensation reactions toward specific products. Suppliers offer the compound at purities of NLT 98% and with batch-specific analytical documentation (COA, NMR, HPLC) , ensuring that researchers can proceed with confidence in the structural integrity of their starting material for multi-step synthetic sequences where isomer purity directly impacts yield and product identity.

Analytical Method Development and Quality Control Reference

The distinct physicochemical profile of 2-methyl-4-nitrobenzaldehyde—melting point 69–70 °C, calculated LogP 1.6, and topological polar surface area (TPSA) 62.9 Ų —establishes it as a suitable reference standard for analytical method development targeting substituted nitrobenzaldehydes. These well-defined parameters enable the development of HPLC and GC methods for isomer separation and purity verification. Commercial availability with documented purity specifications (≥95% to NLT 98%) across multiple vendors supports its use as a system suitability standard or calibration reference in quality control laboratories, where unambiguous isomer identity and defined purity are essential prerequisites.

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